Gallium triperchlorate

Übersicht

Beschreibung

Gallium triperchlorate is a compound with the molecular formula Cl3GaO12 . It is a derivative of gallium, a group IIIA metal, atomic number 31 in the periodic table of elements . Gallium compounds have gained importance in the fields of medicine and electronics over the past two to three decades .

Chemical Reactions Analysis

Gallium-based liquid metals have been used in catalysis for energy and environmental applications . Gallium also exhibits electrochemical behavior, with its electrodeposition process being a mixed control . Gallium reacts with chlorination roasting, with the reaction kinetics showing that the chemical reaction serves an important function in the chlorination volatilization of gallium .

Physical And Chemical Properties Analysis

Gallium is a silvery white low-melting point metal . It dissolves slowly in dilute mineral acids but rapidly in aqua regia and concentrated sodium hydroxide . In its compounds, the valency is +3 . Its oxygen compounds resemble those of aluminum in that there are high- and low-temperature forms of Ga2O3 and two hydroxides, Ga(OH)3 and GaO·OH .

Wissenschaftliche Forschungsanwendungen

Medical and Diagnostic Applications

Gallium compounds, including Gallium Triperchlorate, have been gaining importance in medicine and electronics over the past few decades. In clinical medicine, gallium compounds are used as diagnostic and therapeutic agents in cancer and disorders related to calcium and bone metabolism. They exhibit anti-inflammatory and immunosuppressive activity in animal models of human diseases and have shown potential as antimicrobial agents against certain pathogens (Chitambar, 2010).

Environmental and Biological Impact Studies

Studies on the impact of gallium exposure on common carp (Cyprinus carpio) reveal significant changes in metabolic enzyme activities and ultrastructural alterations in hepatocytes. These findings emphasize the importance of assessing the potential hazards of gallium compounds in aquatic animals (Yang & Chen, 2003).

Applications in Nuclear Imaging

Gallium complexes, such as those with tripodal tris-hydroxypyridinone, are being studied for potential applications in nuclear diagnostic imaging. These complexes have shown high stability, non-interaction with blood proteins, and quick renal clearance, making them suitable for radiodiagnostic techniques (Chaves et al., 2011).

Applications in Technology and Material Science

Gallium's ability to switch adhesion upon undergoing a solid-liquid phase transition finds applications in transfer printing, robotics, electronic packaging, and biomedicine. Its robustness and performance on various surfaces make it a versatile material (Ye et al., 2016).

Liquid Metals Featuring Surface Oxides

Gallium's properties, such as low toxicity and low viscosity, combined with its solid oxide “skin,” enable applications in soft electrodes and sensors, microcomponents for microfluidic devices, self-healing circuits, and stretchable electronics (Dickey, 2014).

Safety And Hazards

Gallium compounds, whether used medically or in the electronics field, have toxicities . Patients receiving gallium nitrate for the treatment of various diseases may benefit from such therapy, but knowledge of the therapeutic index of this drug is necessary to avoid clinical toxicities . Gallium may be corrosive to metals and harmful if swallowed .

Zukünftige Richtungen

Gallium compounds have potential in the fields of medicine and electronics . In clinical medicine, radioactive gallium and stable gallium nitrate are used as diagnostic and therapeutic agents in cancer and disorders of calcium and bone metabolism . In the electronics field, the chemical properties of gallium arsenide have led to its use in the semiconductor industry . Future research may focus on better understanding their mechanisms of action, drug resistance, pharmacology, and side-effects .

Eigenschaften

IUPAC Name |

gallium;triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Ga/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRHELWBVMBPOQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

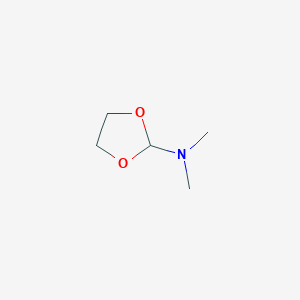

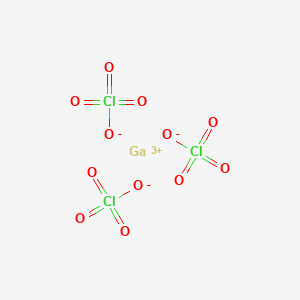

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga(ClO4)3, Cl3GaO12 | |

| Record name | gallium(III) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648468 | |

| Record name | Gallium triperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gallium triperchlorate | |

CAS RN |

17835-81-3 | |

| Record name | Gallium triperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.